molecular formula C11H12N2 B11916584 N,N-dimethylisoquinolin-1-amine

N,N-dimethylisoquinolin-1-amine

Cat. No.: B11916584
M. Wt: 172.23 g/mol
InChI Key: XTHYPMGIQCRPQH-UHFFFAOYSA-N
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Description

N,N-dimethylisoquinolin-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C11H12N2. It is a derivative of isoquinoline, a structure known for its presence in various natural alkaloids and its wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylisoquinolin-1-amine can be achieved through several methods. One common approach involves the N-methylation of isoquinoline derivatives. For instance, the reaction of isoquinoline with formaldehyde and formic acid under acidic conditions can yield this compound . Another method involves the use of dimethylamine as a methylating agent in the presence of a catalyst such as palladium or ruthenium .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and environmentally friendly catalysts is becoming more common in industrial settings to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylisoquinolin-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dimethylisoquinolin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-dimethylisoquinolin-1-amine involves its interaction with various molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are often mediated through its ability to form hydrogen bonds and π-π interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its isoquinoline backbone and dimethylamino group make it a versatile compound in various chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

N,N-dimethylisoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-13(2)11-10-6-4-3-5-9(10)7-8-12-11/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHYPMGIQCRPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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